molecular formula C25H42N4O9 B1446450 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea CAS No. 1456821-62-7

1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea

Cat. No.: B1446450
CAS No.: 1456821-62-7
M. Wt: 542.6 g/mol
InChI Key: GOTZPPVFQRKPQA-UHFFFAOYSA-N
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Description

1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea is a synthetic organic compound with the molecular formula C25H42N4O9 and a molecular weight of 542.63 g/mol . It is characterized by the presence of two piperidine rings, each substituted with a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group, linked by a urea moiety.

Preparation Methods

The synthesis of 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea typically involves the reaction of N-Boc-4-(methoxycarbonyl)-4-piperidylamine with a suitable isocyanate or carbodiimide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting groups can be removed under acidic conditions, yielding the corresponding free amine.

    Substitution: The methoxycarbonyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups involved and the reagents used.

Common reagents and conditions for these reactions include acids (e.g., trifluoroacetic acid for Boc deprotection), bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc protecting groups can be selectively removed to expose reactive amine groups, which can then interact with other molecules or biological targets.

Comparison with Similar Compounds

1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea can be compared with other similar compounds, such as:

    N-Boc-4-(methoxycarbonyl)-4-piperidylamine: A precursor in the synthesis of the title compound, lacking the urea linkage.

    N-Boc-4-piperidylamine: Another related compound, lacking the methoxycarbonyl group.

    1,3-Di[N-Boc-4-piperidyl]urea: Similar to the title compound but without the methoxycarbonyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-[[4-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoylamino]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N4O9/c1-22(2,3)37-20(33)28-13-9-24(10-14-28,17(30)35-7)26-19(32)27-25(18(31)36-8)11-15-29(16-12-25)21(34)38-23(4,5)6/h9-16H2,1-8H3,(H2,26,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTZPPVFQRKPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)NC(=O)NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456821-62-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456821-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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